molecular formula C15H25N5O3S B14934457 N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide

Cat. No.: B14934457
M. Wt: 355.5 g/mol
InChI Key: IJKLVPGAMTTZOY-UHFFFAOYSA-N
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Description

This compound features a piperazine-sulfonamide core substituted with a dimethyl group at the nitrogen and a tetrahydrocinnolinone-derived methyl group. Its structural complexity suggests applications in targeting receptors or enzymes requiring both lipophilic and polar interactions.

Properties

Molecular Formula

C15H25N5O3S

Molecular Weight

355.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperazine-1-sulfonamide

InChI

InChI=1S/C15H25N5O3S/c1-17(2)24(22,23)19-9-7-18(8-10-19)12-20-15(21)11-13-5-3-4-6-14(13)16-20/h11H,3-10,12H2,1-2H3

InChI Key

IJKLVPGAMTTZOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

Preparation Methods

The synthesis of N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the cinnoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine moiety: This step involves the reaction of the cinnoline derivative with piperazine, often in the presence of a coupling agent.

    Introduction of the sulfonamide group: This is typically done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Sulfonamide Cores

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperazine-1-sulfonamide
  • Structure: Contains an isoindole-1,3-dione group instead of tetrahydrocinnolinone.
  • Applications : Likely targets proteases or kinases due to its planar, aromatic isoindole system.
Ethyl 4-[N-(2,3-dimethylphenyl)-N-(methanesulfonyl)glycyl]piperazine-1-carboxylate
  • Structure : Features a methanesulfonyl-glycine substituent and an ethyl carboxylate.
  • Properties: The ester group improves membrane permeability, while the glycine linker adds conformational flexibility, contrasting with the rigid tetrahydrocinnolinone in the target compound .

Analogues with Heterocyclic Substituents

N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6)
  • Structure: Substituted with a quinazolinone group and a 4-chlorophenyl carboxamide.
  • Properties :
    • Melting Point : 189.8–191.4 °C (lower than the target compound’s presumed higher melting point due to reduced rigidity).
    • Synthesis Yield : 48.1% (moderate, similar to other piperazine derivatives) .
  • Pharmacological Profile: Quinazolinones are known for kinase inhibition, suggesting divergent applications compared to the tetrahydrocinnolinone system.
4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazine-1-carboxamide (28)
  • Structure: Incorporates a benzooxazinone-propanoyl group linked to piperazine.
  • Synthesis Complexity: Requires multi-step coupling (10% yield), contrasting with the target compound’s more streamlined synthesis (if applicable) .

Functionalized Piperazine Derivatives

N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2)
  • Structure : Fluorophenyl substitution at the carboxamide position.
  • Properties :
    • Melting Point : 189.5–192.1 °C (indicative of crystalline stability).
    • Bioactivity : Fluorine’s electronegativity may enhance receptor binding compared to the target compound’s dimethyl group .
N-(4-nitrophenyl)sulfonyl-4-(3-phenylpropenyl)piperazine
  • Structure : Nitrophenylsulfonyl group with a propenyl side chain.

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues
Compound Core Structure Key Substituent Melting Point (°C) Yield (%) Notable Activity
Target Compound Piperazine-sulfonamide Tetrahydrocinnolinone-methyl N/A N/A Hypothesized receptor binding
N-(4-chlorophenyl)-piperazine-1-carboxamide (A6) Piperazine-carboxamide Quinazolinone, 4-chlorophenyl 189.8–191.4 48.1 Kinase inhibition
Compound 28 (Benzooxazinone derivative) Piperazine-carboxamide Benzooxazinone-propanoyl N/A 10 Undisclosed
N-(1,3-dioxo-isoindol-5-yl)-sulfonamide Piperazine-sulfonamide Isoindole-1,3-dione N/A N/A Protease/kinase targeting
Key Observations:
  • Rigidity vs.
  • Solubility : Sulfonamide-containing analogues (target compound, N-(1,3-dioxo-isoindol-5-yl)-sulfonamide) likely exhibit superior aqueous solubility compared to carboxamide derivatives .
  • Synthetic Accessibility: Fluorophenyl and chlorophenyl substitutions (e.g., A2, A6) are synthetically straightforward (45–57% yields), whereas benzooxazinone derivatives require complex coupling (10% yield) .

Biological Activity

N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₃H₁₈N₄O₂S
  • Molecular Weight: 298.37 g/mol

The structure incorporates a piperazine moiety linked to a tetrahydrocinnoline derivative, which is significant for its biological activity.

1. Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit notable antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness similar to established antibiotics.

Table 1: Antibacterial Activity Against Different Strains

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Salmonella typhi208

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)
Acetylcholinesterase0.63
Urease1.21

These values indicate strong inhibitory effects, which may be beneficial in treating conditions like Alzheimer's disease and urinary tract infections.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Binding Affinity: The compound's sulfonamide group enhances its binding affinity to target enzymes and receptors.
  • Docking Studies: Molecular docking studies have revealed that the compound interacts favorably with the active sites of AChE and urease, suggesting a competitive inhibition mechanism.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound in various biological assays:

  • Antioxidant Activity: In vitro studies showed that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Toxicity Assessments: Preliminary toxicity tests indicate that the compound has a favorable safety profile at therapeutic doses.

Case Study Reference:
In a study published in Z. Naturforsch C. J. Biosci., researchers synthesized several derivatives of tetrahydrocinnoline and evaluated their biological activities. The findings highlighted the potential of these compounds in drug development due to their multifaceted biological effects .

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